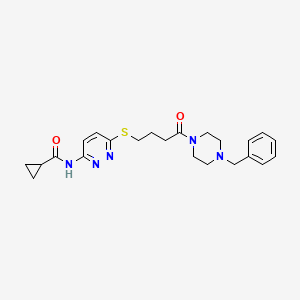
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is an organic compound belonging to the class of thioethers and amides. Its unique chemical structure combines features of pyridazine, piperazine, and cyclopropane, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available pyridazine derivatives, piperazine, and cyclopropanecarboxylic acid.
Key Reactions
Formation of the Thioether Linkage: : A nucleophilic substitution reaction where the pyridazine derivative is reacted with a thiol-containing piperazine compound.
Cyclopropane Incorporation: : Cyclopropanecarboxylic acid is then coupled using amide formation reactions, typically employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Large-Scale Synthesis: : In an industrial setting, the synthesis would be optimized for scale, including adjustments in temperature, solvents, and purification techniques. Continuous flow chemistry may be employed for efficiency and safety.
Analyse Chemischer Reaktionen
Oxidation: : This compound may undergo oxidation at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the carbonyl groups within the structure.
Substitution: : The benzylpiperazine moiety allows for various substitution reactions, potentially modifying the pharmacophore.
Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated compounds under basic conditions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohols: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a model compound for studying thioether and amide chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its unique structural features.
Industry: : May be used in the development of new materials or as a synthetic intermediate.
Wirkmechanismus
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is thought to interact with biological targets through multiple pathways:
Molecular Targets: : Likely targets include enzymes or receptors due to its piperazine and pyridazine components.
Pathways Involved: : May modulate signaling pathways or enzyme activity by binding to active sites or interacting with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Thioether Linkage: : Distinguished by the presence of the thioether linkage which is less common in similar compounds.
Cyclopropane Ring: : Adds rigidity and affects the molecule's pharmacokinetic properties.
Similar Compounds
N-(6-(piperazin-1-yl)pyridazin-3-yl)cyclopropanecarboxamide: : Similar but lacks the benzyl group.
N-(4-(4-benzylpiperazin-1-yl)thio)benzamide: : Shares the thioether and benzylpiperazine moieties but differs in the core structure.
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide represents an exciting frontier in medicinal chemistry with its multifaceted structural components and diverse applications.
Eigenschaften
IUPAC Name |
N-[6-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c29-22(28-14-12-27(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-21-11-10-20(25-26-21)24-23(30)19-8-9-19/h1-3,5-6,10-11,19H,4,7-9,12-17H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZLXLBNYIPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
![3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile](/img/structure/B2930246.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)
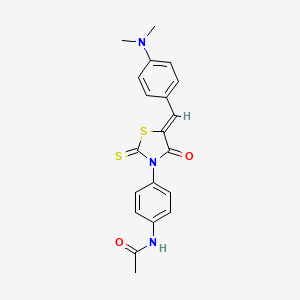
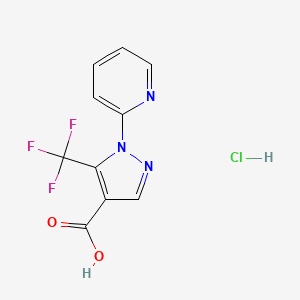
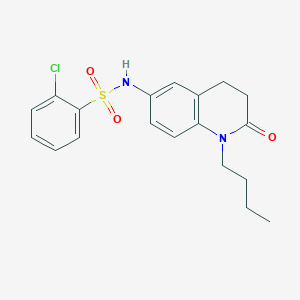
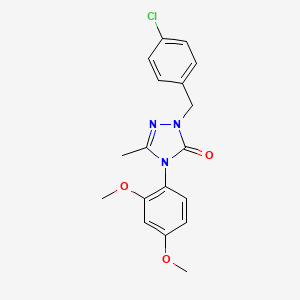
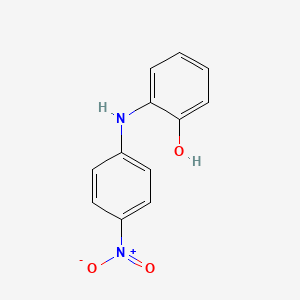
![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2930261.png)
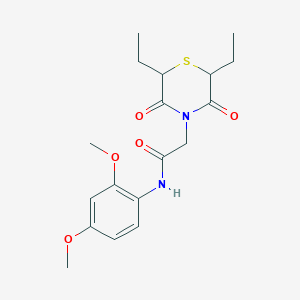
![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)
